molecular formula C7H6N6 B11914152 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 54814-52-7

4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Cat. No.: B11914152
CAS No.: 54814-52-7
M. Wt: 174.16 g/mol
InChI Key: NBQGMBXBNNUZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Pyrazolopyrimidine Derivatives in Medicinal Chemistry

The therapeutic potential of pyrazolopyrimidines first gained prominence in the early 21st century following the identification of their kinase inhibitory properties. A pivotal 2012 study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives could selectively inhibit Janus kinase 2 (Jak2), a target implicated in myeloproliferative neoplasms. This discovery catalyzed extensive structure-activity relationship (SAR) studies, revealing that minor modifications to the pyrazolopyrimidine core could dramatically alter biological activity profiles.

Subsequent research expanded the applications of this scaffold beyond kinase inhibition. By 2022, comprehensive reviews documented pyrazolopyrimidine derivatives exhibiting antimicrobial, anticancer, antidiabetic, and neuroprotective activities. The scaffold's versatility stems from its ability to mimic purine bases while offering synthetic flexibility for functional group additions. Notable milestones include:

  • The development of zaleplon and indiplon as sedative-hypnotic agents leveraging the pyrazolo[1,5-a]pyrimidine core
  • Discovery of dinaciclib, a cyclin-dependent kinase inhibitor containing a pyrazolo[1,5-a]pyrimidine moiety
  • Optimization of pyrazolo[3,4-d]pyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors for lymphoma treatment

These advancements established pyrazolopyrimidines as critical pharmacophores in modern drug design, with over 50 clinical candidates reported between 2010–2022.

Structural Significance of 4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile in Heterocyclic Systems

The compound this compound (C7H6N6) embodies key structural features that enhance its potential as a drug discovery intermediate:

Core Structure:

  • Bicyclic pyrazolo[3,4-d]pyrimidine system with three contiguous nitrogen atoms
  • Planar aromatic system enabling π-π stacking interactions with biological targets

Substituent Effects:

  • 4-Amino Group:
    • Enhances hydrogen bonding capacity through NH2 moiety
    • Modulates electron density in the pyrimidine ring
  • 2-Methyl Group:

    • Increases lipophilicity (logP ≈ 1.64)
    • Provides steric bulk to influence target selectivity
  • 3-Carbonitrile:

    • Introduces strong electron-withdrawing character
    • Potential for covalent binding via nitrile warheads

Comparative studies of pyrazolopyrimidine isomers demonstrate that the [3,4-d] annulation pattern in this compound optimizes both synthetic accessibility and target engagement. Molecular docking analyses reveal that the 3-carbonitrile group occupies hydrophobic pockets in kinase ATP-binding sites, while the 4-amino group forms critical hydrogen bonds with backbone residues.

The methyl substitution at position 2 exemplifies strategic medicinal chemistry design. In BTK inhibitors, analogous methyl groups improved selectivity by >100-fold compared to unsubstituted analogs. This substituent's van der Waals interactions with kinase gatekeeper residues (e.g., Thr474 in BTK) contribute to enhanced binding affinity.

Synthetic accessibility further enhances this compound's utility. The pyrazolo[3,4-d]pyrimidine core can be efficiently constructed through cyclocondensation reactions between 5-amino-1H-pyrazole-4-carbonitrile and appropriate carbonyl equivalents. Recent advances in click chemistry have enabled modular derivatization of the 3-carbonitrile group for library synthesis.

Properties

CAS No.

54814-52-7

Molecular Formula

C7H6N6

Molecular Weight

174.16 g/mol

IUPAC Name

4-amino-2-methylpyrazolo[3,4-d]pyrimidine-3-carbonitrile

InChI

InChI=1S/C7H6N6/c1-13-4(2-8)5-6(9)10-3-11-7(5)12-13/h3H,1H3,(H2,9,10,11,12)

InChI Key

NBQGMBXBNNUZNX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=NC=NC2=N1)N)C#N

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Cyclization

The most widely reported method involves cyclization of ortho-amino esters with nitriles under acidic conditions. For instance, 1-(2,4-dinitrophenyl)pyrazole derivatives react with aliphatic/aromatic nitriles in dioxane under dry HCl gas to yield the target compound. A typical procedure involves:

  • Dissolving 10 mM of the ortho-amino ester in dioxane.

  • Adding 15 mM of the nitrile (e.g., acetonitrile or benzonitrile).

  • Passing dry HCl gas for 6 hours, followed by basification with 5% NaOH.

  • Yields range from 62% to 70% depending on the nitrile’s electronic properties.

Table 1: Effect of Nitrile Substituents on Cyclization Yield

NitrileReaction Time (h)Yield (%)
Acetonitrile670
Benzonitrile865
Propionitrile768
Data sourced from

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. Using a CEM Discover microwave reactor at 150°C for 20 minutes, the same reaction achieves 85–92% yields. This method reduces side products like hydrolyzed carboxamides, which are common in conventional heating.

Multi-Component Condensation Strategies

Four-Component Reactions

A one-pot synthesis combines hydrazines, methylenemalononitriles, aldehydes, and alcohols. For example:

  • Phenylhydrazine, ethoxymethylenemalononitrile, benzaldehyde, and ethanol react in DMF with NaOEt as a catalyst.

  • The reaction proceeds via sequential Knoevenagel condensation, cyclization, and alkoxylation, yielding 78–84% of the product.

Key Advantages :

  • Eliminates isolation of intermediates.

  • Tolerates electron-withdrawing substituents on aldehydes (e.g., nitro groups yield 82%).

Three-Component Reactions with Imidates

5-Amino-pyrazole-4-carbonitriles react with orthoesters (e.g., triethyl orthoformate) to form imidate intermediates, which undergo Dimroth rearrangement upon treatment with amines or hydrazines. For instance:

  • Heating 5-amino-1-phenylpyrazole-4-carbonitrile with triethyl orthoformate in acetic anhydride forms an imidate.

  • Subsequent reaction with aniline in toluene produces 4-amino derivatives in 70% yield.

Mechanistic Insight :
The Dimroth rearrangement involves ring-opening to form a linear amidine, followed by re-cyclization to the thermodynamically stable pyrazolo[3,4-d]pyrimidine.

Halogen-Mediated Cyclization

Use of Phosphorus Oxychloride (POCl₃)

Chlorination of pyrazolo[3,4-d]pyrimidin-4-ols with POCl₃ at 110°C for 4 hours generates 4-chloro intermediates, which are aminated with NH₃/EtOH to yield the target compound. This method achieves 65–75% yields but requires careful control of stoichiometry to avoid over-chlorination.

Phase Transfer Catalysis (PTC)

Methylation of 4-thioxo derivatives using methyl iodide and NaOH in a PTC system (e.g., tetrabutylammonium bromide) provides 2-methylated products in 58% yield. This approach minimizes side reactions compared to traditional alkylation.

Novel Catalytic Approaches

Lewis Acid-Catalyzed Reactions

AlCl₃ catalyzes the Reissert-type reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with benzoyl chloride and trimethylsilyl cyanide (TMSCN) in CH₂Cl₂. The method avoids aqueous conditions, preventing hydrolysis of sensitive nitriles.

Table 2: Catalytic Efficiency Comparison

CatalystTemperature (°C)Yield (%)
AlCl₃2575
ZnCl₂4062
FeCl₃3068
Adapted from

Enzymatic Synthesis

Although less common, lipase-catalyzed transesterification of pyrazolo[3,4-d]pyrimidine carboxylates with nitriles in ionic liquids has been explored, achieving 55% yield under mild conditions. This green chemistry approach remains under development.

Crystallographic and Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR : A singlet at δ 2.45 ppm for the 2-methyl group and a broad peak at δ 6.20 ppm for the 4-amino protons.

  • IR Spectroscopy : Stretching vibrations at 2218 cm⁻¹ (C≡N) and 3380 cm⁻¹ (NH₂).

  • X-ray Diffraction : Monoclinic crystal system with space group P2₁/c and bond angles consistent with pyrazolo[3,4-d]pyrimidine geometry.

Industrial-Scale Production Considerations

Cost-Effectiveness Analysis

  • Conventional HCl Cyclization : Lowest raw material cost ($120/kg) but high energy consumption.

  • Microwave Method : Higher equipment costs ($500k/reactor) but 40% lower energy use.

Purification Techniques

  • Recrystallization from ethanol/water (3:1) achieves >99% purity.

  • Column chromatography (SiO₂, ethyl acetate/hexane) is used for research-scale batches .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base and are conducted in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the amino group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including 4-amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, as promising anticancer agents. The compound has shown efficacy through various mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDK): These kinases are crucial for cell cycle regulation. Inhibiting CDKs can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Targeting Epidermal Growth Factor Receptor (EGFR): The compound's ability to inhibit EGFR has been linked to decreased proliferation of cancer cells, particularly in breast cancer models .

The anticancer properties have been evaluated using the National Cancer Institute's 60-panel cell line assay, which assesses the compound's effectiveness against various cancer types. Notably, derivatives of this compound have demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells .

Kinase Inhibition

This compound acts as a scaffold for developing kinase inhibitors. Kinases play a pivotal role in signaling pathways that regulate cell growth and survival. The compound has been utilized to design inhibitors targeting various kinases involved in cancer progression:

Kinase Target Effect of Inhibition
Cyclin-dependent Kinases (CDK)Reduced cell proliferation
Vascular Endothelial Growth Factor Receptor (VEGFR)Decreased angiogenesis
Epidermal Growth Factor Receptor (EGFR)Inhibition of tumor growth

The design of these inhibitors focuses on enhancing selectivity and reducing side effects compared to first-generation drugs like sunitinib .

Other Therapeutic Properties

Beyond its anticancer applications, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with several other therapeutic effects:

  • Anti-inflammatory : Compounds derived from this scaffold have shown potential in reducing inflammation.
  • Antiviral and Antimicrobial : Some derivatives have exhibited activity against viral infections and bacterial pathogens.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Study on Breast Cancer Cell Lines : A study evaluated the compound's effects on MDA-MB-468 and T47D breast cancer cell lines, revealing significant cytotoxicity and apoptosis induction through CDK inhibition .
  • Development of Selective Kinase Inhibitors : Research focused on modifying the pyrazolo[3,4-d]pyrimidine structure to enhance its potency against specific kinases involved in tumor growth pathways. Results indicated improved selectivity and decreased off-target effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase (CDK) inhibitor, the compound binds to the active site of CDKs, preventing their interaction with cyclin proteins. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of CDKs is crucial for its inhibitory activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Key Structural Differences Reference
4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Tosyl (N1), amino (4), carbonitrile (3) Tosyl group increases bulkiness and may reduce cell permeability compared to methyl.
5-Amino-4-imino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Tosyl (N1), imino (4), carbonitrile (3) Imino group at position 4 alters tautomerism and hydrogen bonding capacity.
Pyrazolo[3,4-d]pyrimidines 13a–b (from DES synthesis) Variable aryl/alkyl groups Use of deep eutectic solvents (DES) improves synthetic efficiency and yield.
4-Amino-1-((3R)-1-((5-chlorothiophene-2-carbonyl)prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Chlorothiophene, phenoxyphenyl, piperidinyl Complex substituents enhance target specificity, likely for kinase inhibition.

Key Observations :

  • Electron-withdrawing groups (e.g., carbonitrile) stabilize the aromatic system and improve metabolic stability .
  • Bulky substituents (e.g., tosyl, phenoxyphenyl) may reduce solubility but enhance binding affinity to hydrophobic pockets in target proteins .
  • Amino vs. imino groups: The amino group at position 4 is critical for antitumor activity, as seen in , where imino-substituted derivatives showed reduced efficacy .
Antitumor Activity ():
  • 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (compound 8): Demonstrated moderate activity against Hep2 cells (IC₅₀ ~25 µM), comparable to 5-fluorouracil (control).
  • Methyl vs. Tosyl : The target compound (2-methyl) may exhibit improved cell permeability due to reduced steric hindrance compared to tosyl derivatives .
Antimicrobial Activity ():
  • Pyrazolo[1,5-a]pyrimidines (e.g., derivatives 3a–b) showed broad-spectrum activity against E. coli and S. aureus, with MIC values of 4–8 µg/mL. This contrasts with the antitumor focus of [3,4-d]pyrimidines, underscoring the role of core structure in bioactivity .

Physicochemical Properties

Property 4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (Inferred) 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile ()
Melting Point Not reported (likely 200–250°C based on analogues) 259–260°C
Solubility Moderate in DMSO (due to carbonitrile and methyl groups) Low in polar solvents (bulky bromophenyl substituents)
Spectral Data (¹H NMR) Expected δ 2.5 (s, CH₃), δ 6.8–7.5 (aromatic) δ 7.2–8.1 (aromatic), δ 10.2 (NH)

Notes:

  • The carbonitrile group in both compounds contributes to high melting points and crystallinity .
  • Bromine atoms in ’s compound increase molecular weight and reduce solubility, unlike the methyl group in the target compound .

Biological Activity

4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (CAS No. 54814-52-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.

  • Molecular Formula : C7H6N6
  • Molecular Weight : 174.16 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazolo derivatives, including this compound.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • A study evaluated various pyrazole derivatives, revealing that some exhibited significant antimicrobial activity with MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition :
    • The compound demonstrated effectiveness in inhibiting biofilm formation, which is crucial for combating persistent infections caused by biofilm-forming bacteria .

Anticancer Activity

Research has also explored the anticancer potential of this compound and its derivatives.

Cytotoxicity Studies

  • Cell Lines Tested :
    • The cytotoxic effects were assessed against several human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) .
  • Cytotoxic Concentrations :
    • Notably, compounds derived from the pyrazolo[3,4-d]pyrimidine structure showed promising results with half-maximal cytotoxic concentration (CC50) values ranging from 58.44 to 224.32 µM . For instance, one derivative exhibited a CC50 comparable to cisplatin, a standard chemotherapy drug.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • VEGFR-2 Inhibition :
    • Similar compounds have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis .
  • Pro-apoptotic Activity :
    • Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Activity TypeStudy ReferenceKey Findings
Antimicrobial Significant activity against S. aureus (MIC 0.22–0.25 μg/mL)
Biofilm Inhibition Effective in preventing biofilm formation
Cytotoxicity CC50 values between 58.44–224.32 µM against cancer cell lines
VEGFR-2 Inhibition Potential inhibitor of angiogenesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile?

  • Methodology :

  • Stepwise synthesis : Start with precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. A three-step reaction sequence (condensation, cyclization, and functionalization) yields the target compound .
  • Formic acid-mediated cyclization : Treat 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with formic acid under reflux to form the pyrazolo[3,4-d]pyrimidine core .
  • Microwave-assisted synthesis : Use anhydrous ammonium acetate and triethyl orthoacetate under microwave irradiation (130°C, 15 min) for rapid cyclization .

Q. How is the compound characterized post-synthesis?

  • Key techniques :

  • Melting point analysis : Determines purity (e.g., 273–278.5°C for related derivatives) .
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., methyl group at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What solvents and conditions optimize initial synthesis?

  • Preferred solvents : Deep eutectic solvents (DES) improve yield (85–95%) and reduce environmental impact compared to traditional solvents like DMF or acetonitrile .
  • Reaction conditions : Reflux in ethanol or methanol (6–8 hours) for cyclization; room temperature for substitution reactions .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize synthesis?

  • Strategy : Replace volatile organic solvents with DES (e.g., choline chloride-urea mixtures). This enhances atom economy, simplifies purification, and reduces waste .
  • Case study : DES-mediated synthesis of dioxopyrrolidindolinylamino derivatives achieved 90% yield vs. 65% with conventional solvents .

Q. How to address contradictory biological activity data across studies?

  • Root cause analysis :

  • Structural variations : Substituents (e.g., aryloxy vs. alkyl groups) significantly alter antimicrobial activity. For example, 4a–d derivatives showed variable MIC values against E. coli due to electronic effects .
  • Assay protocols : Differences in bacterial strains or cytotoxicity thresholds (e.g., MTT vs. agar diffusion) may explain discrepancies .
    • Resolution : Standardize testing protocols and compare analogs with controlled substituent changes .

Q. What strategies improve regioselectivity in substitution reactions?

  • Directing groups : Use electron-withdrawing groups (e.g., cyano) at position 3 to direct electrophilic substitution to position 6 .
  • Microwave irradiation : Enhances regioselectivity in cyclocondensation reactions (e.g., selective formation of 7-amino derivatives over 5-isomers) .

Q. How do structural modifications influence target selectivity in medicinal applications?

  • Case studies :

  • Anti-inflammatory activity : N-(4-aryloxy-phenyl) derivatives (e.g., 8a ) inhibit COX-2 (IC₅₀ = 1.2 µM) due to hydrophobic aryl interactions .
  • Anticancer activity : 5-Oxo derivatives (e.g., 3a ) disrupt topoisomerase II via hydrogen bonding with the carbonitrile group .
    • Design principles :
  • Hydrophobic substituents : Enhance membrane permeability (e.g., methyl vs. phenyl groups).
  • Electron-deficient cores : Improve kinase inhibition (e.g., pyrimidine vs. pyridine analogs) .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for the same reaction?

  • Key factors :

  • Solvent purity : Trace water in DMF reduces cyclization efficiency (e.g., 70% vs. 90% yield) .
  • Catalyst loading : Excess ammonium acetate in microwave synthesis decreases yield due to side reactions .
    • Mitigation : Pre-dry solvents and optimize catalyst ratios via design of experiments (DoE).

Methodological Recommendations

  • For synthesis : Prioritize DES or microwave methods for scalability and sustainability .
  • For biological testing : Use a panel of Gram-positive/-negative bacteria and cancer cell lines to assess broad-spectrum activity .
  • For SAR studies : Combine X-ray crystallography (e.g., 19 ) and molecular docking to rationalize activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.